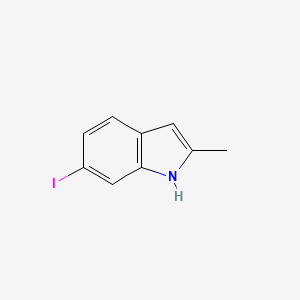

6-iodo-2-methyl-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Iodo-2-methyl-1H-indole is a

Actividad Biológica

6-Iodo-2-methyl-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an indole ring substituted with an iodine atom at the sixth position and a methyl group at the second position. Its molecular formula is C10H8I with a molecular weight of approximately 243.04 g/mol. The presence of iodine enhances electrophilic reactivity, making it a valuable intermediate in organic synthesis and medicinal applications.

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

- Antiviral Activity : Derivatives of this compound have shown promising activity against HIV-1, displaying low nanomolar potency against various viral strains, including those resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs).

- Neuropharmacology : The compound has been investigated for its potential as a serotonin receptor modulator, which may contribute to cognitive enhancement and therapeutic strategies for neurodegenerative diseases.

- Enzyme Inhibition : Studies have highlighted its ability to inhibit cytochrome P450 enzymes, suggesting implications for drug-drug interactions and metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Substitution Reactions : The indole framework allows for electrophilic substitution reactions, enhancing its reactivity with biological targets.

- Receptor Modulation : As a serotonin receptor modulator, it may influence neurotransmission pathways, affecting mood and cognitive functions.

- Antiviral Mechanisms : Its interaction with viral proteins may disrupt viral replication processes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antiviral Activity Against HIV-1

A study demonstrated that derivatives of this compound exhibited significant antiviral activity against HIV-1. The compounds showed low nanomolar potencies against various strains, indicating their potential as therapeutic agents for HIV treatment.

Case Study 2: Neuropharmacological Effects

Research focused on the interaction of this compound with serotonin receptors revealed its capacity to modulate receptor activity. This modulation may lead to enhanced cognitive functions and therapeutic applications in treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Iodoindole | Iodine at position 6 | Lacks methyl substitution at position 2 |

| 2-Methylindole | Methyl at position 2 | Does not contain iodine; hence less electrophilic |

| 5-Iodoindole | Iodine at position 5 | Different electrophilic properties due to iodine's position |

| 6-Bromoindole | Bromine instead of iodine | Generally less reactive than iodinated counterparts |

| 5-Methylindole | Methyl at position 5 | Alters reactivity patterns compared to 6-substituted compounds |

The presence of both iodine and a methyl group in this compound enhances its reactivity compared to other derivatives, making it a versatile compound in synthetic chemistry and medicinal applications.

Propiedades

IUPAC Name |

6-iodo-2-methyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXPJHSIXYRNKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.